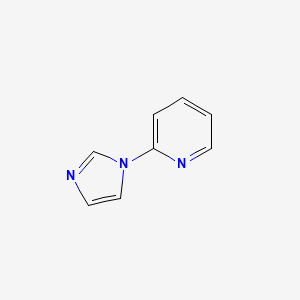

2-(1H-Imidazol-1-yl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3/c1-2-4-10-8(3-1)11-6-5-9-7-11/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIJZSNMJNBVCEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90343352 | |

| Record name | 2-imidazol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25700-14-5 | |

| Record name | 2-(1H-Imidazol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25700-14-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-imidazol-1-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90343352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and materials science.[1] This document outlines a reliable synthetic protocol, details the necessary characterization techniques for structural verification and purity assessment, and offers insights into the underlying chemical principles. The methodologies described herein are designed to be reproducible and serve as a foundational resource for researchers, chemists, and professionals in drug development.

Introduction: The Significance of this compound

This compound is a versatile molecule that belongs to the class of N-heterocyclic compounds. Its structure, featuring both a pyridine and an imidazole ring, imparts unique electronic and coordination properties. The imidazole moiety is a prominent scaffold in numerous biologically active molecules, including the amino acid histidine and purine bases in DNA.[2][3] Consequently, derivatives of this compound are extensively explored in medicinal chemistry for the development of novel therapeutic agents, including anticancer and antimicrobial drugs.[1][4]

Beyond its pharmaceutical applications, this compound serves as a valuable ligand in coordination chemistry.[1][5][6] The nitrogen atoms in both rings can coordinate with metal ions to form stable complexes, which have applications in catalysis and the development of advanced materials such as metal-organic frameworks (MOFs).[1] Given its broad utility, a thorough understanding of its synthesis and characterization is paramount for its effective application in various scientific disciplines.

Synthetic Strategies: A Focus on Ullmann-type Coupling

Several synthetic routes to this compound have been reported, with the Ullmann-type C-N coupling reaction being one of the most robust and widely employed methods.[7][8][9][10][11] This reaction involves the copper-catalyzed coupling of an aryl halide with an amine or, in this case, a nitrogen-containing heterocycle. The classical Ullmann reaction often requires harsh conditions, but modern modifications have made it a more versatile and accessible method.[8]

The synthesis of this compound via an Ullmann-type reaction typically involves the coupling of a 2-halopyridine (e.g., 2-chloropyridine or 2-bromopyridine) with imidazole in the presence of a copper catalyst and a base. The base is crucial for the deprotonation of imidazole, which enhances its nucleophilicity and facilitates the reaction.[12]

Experimental Protocol: Synthesis of this compound

This protocol details a reliable and reproducible method for the synthesis of this compound.

Materials:

-

2-Chloropyridine

-

Imidazole

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for column chromatography (silica gel)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine imidazole (1.2 equivalents), potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Solvent and Reactant Addition: Add anhydrous dimethylformamide (DMF) to the flask, followed by 2-chloropyridine (1.0 equivalent).

-

Reaction: Heat the reaction mixture to 120-130 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon) for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing: Combine the organic extracts and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain the pure this compound.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Physical Properties

The physical properties of the synthesized compound should be consistent with reported values.

| Property | Observed Value |

| Appearance | White to off-white solid |

| Molecular Formula | C₈H₇N₃[13] |

| Molecular Weight | 145.16 g/mol [14][15] |

| Melting Point | 135-140 °C[15] |

Spectroscopic Analysis

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of organic molecules.[16][17][18] The spectra of this compound should exhibit characteristic signals for both the pyridine and imidazole rings.

¹H NMR (in CDCl₃):

-

The protons of the imidazole ring typically appear as singlets in the aromatic region.[19]

-

The protons of the pyridine ring will show characteristic coupling patterns (doublets, triplets, or multiplets) in the aromatic region.

¹³C NMR (in CDCl₃):

-

The spectrum will show distinct signals for each of the carbon atoms in the pyridine and imidazole rings.

| Assignment | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| Imidazole-H2 | ~8.0 | ~138 |

| Imidazole-H4 | ~7.2 | ~130 |

| Imidazole-H5 | ~7.1 | ~118 |

| Pyridine-H3 | ~7.4 | ~112 |

| Pyridine-H4 | ~7.8 | ~139 |

| Pyridine-H5 | ~7.2 | ~122 |

| Pyridine-H6 | ~8.5 | ~149 |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

IR spectroscopy provides information about the functional groups present in a molecule.[18][20][21][22] The IR spectrum of this compound will show characteristic absorption bands for the aromatic C-H and C=N stretching vibrations.

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | Aromatic C-H stretching |

| 1600-1450 | Aromatic C=C and C=N stretching |

| 1300-1000 | C-N stretching and in-plane bending |

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.[14][23][24] For this compound, the mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 145.

Experimental Workflow and Logic

The synthesis and characterization of this compound follow a logical workflow designed to ensure the production of a pure and well-defined compound.

References

- 1. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]

- 9. Ullmann Reaction [drugfuture.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. This compound | C8H7N3 | CID 589257 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. apps.dtic.mil [apps.dtic.mil]

- 17. Thieme E-Books & E-Journals [thieme-connect.de]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the spectroscopic methodologies and data interpretation for the structural elucidation of 2-(1H-imidazol-1-yl)pyridine. This compound, featuring a pyridine ring linked to an imidazole moiety through a nitrogen atom, is a significant scaffold in medicinal chemistry and materials science. Accurate and unambiguous structural confirmation is paramount for its application in research and development. This document offers researchers, scientists, and drug development professionals a detailed framework for acquiring and interpreting key spectroscopic data, including Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By integrating established protocols with expert insights into the causal relationships between molecular structure and spectral output, this guide serves as a self-validating reference for the characterization of this important heterocyclic compound.

Molecular Structure and Spectroscopic Rationale

The unique electronic properties of this compound, arising from the interplay between the electron-deficient pyridine ring and the electron-rich imidazole ring, dictate its spectroscopic signature. Understanding the precise atom connectivity and resulting electronic distribution is the foundation for interpreting the spectral data.

Below is the chemical structure with a numbering system that will be used for the assignment of spectroscopic signals throughout this guide.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR provide definitive evidence of its structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct protons, their electronic environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for many organic molecules.[1]

-

Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field provides better signal dispersion, which is crucial for resolving the complex aromatic region.

-

Acquisition Parameters:

-

Experiment: Standard proton experiment.

-

Temperature: 298 K.

-

Number of Scans: 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay: 1-2 seconds.[2]

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

Data Summary and Interpretation:

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Chemical Shift |

| H-C6 | 8.4 - 8.6 | ddd | J ≈ 4.8, 1.8, 0.9 | Deshielded due to proximity to the electronegative pyridine nitrogen. |

| H-C2' | 8.0 - 8.2 | s | - | Highly deshielded proton on the imidazole ring, adjacent to two nitrogen atoms. |

| H-C4 | 7.7 - 7.9 | ddd | J ≈ 8.0, 7.5, 1.8 | Aromatic proton on the pyridine ring, influenced by the ring current. |

| H-C3 | 7.4 - 7.6 | d | J ≈ 8.0 | Pyridine proton ortho to the imidazole substituent. |

| H-C5 | 7.2 - 7.4 | ddd | J ≈ 7.5, 4.8, 1.0 | Aromatic proton on the pyridine ring. |

| H-C5' | 7.1 - 7.3 | t | J ≈ 1.3 | Imidazole proton. |

| H-C4' | 7.0 - 7.2 | t | J ≈ 1.3 | Imidazole proton. |

Note: Predicted values are based on established chemical shift principles for heterocyclic compounds. Actual values may vary slightly based on solvent and concentration.[3]

The most downfield signal is expected from the H-C6 proton of the pyridine ring, being alpha to the nitrogen. The H-C2' proton of the imidazole ring is also significantly deshielded, appearing as a sharp singlet. The remaining protons on the pyridine and imidazole rings appear in the aromatic region, and their exact assignment requires 2D NMR techniques like COSY and NOESY.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the number and electronic environment of all carbon atoms in the molecule.

Experimental Protocol:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) is often beneficial for reducing acquisition time.

-

Instrumentation: Acquire on a 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

-

Acquisition Parameters:

-

Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments).[1]

-

Spectral Width: 0-160 ppm is typically sufficient for this class of compound.

-

Number of Scans: Several hundred to several thousand scans are required due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2 seconds is a standard starting point.

-

-

Data Processing: Similar to ¹H NMR, process the data and reference the spectrum to the solvent signal (e.g., CDCl₃ at 77.16 ppm).

Data Summary and Interpretation:

| Carbon Assignment | Predicted δ (ppm) | Rationale for Chemical Shift |

| C2 | 150 - 152 | Attached to two nitrogen atoms (pyridine N and imidazole N1), highly deshielded. |

| C6 | 148 - 150 | Alpha to the pyridine nitrogen. |

| C2' | 137 - 139 | Carbon in the imidazole ring between two nitrogens. |

| C4 | 136 - 138 | Pyridine ring carbon. |

| C5' | 129 - 131 | Imidazole ring carbon. |

| C4' | 117 - 119 | Imidazole ring carbon. |

| C5 | 122 - 124 | Pyridine ring carbon. |

| C3 | 112 - 114 | Pyridine ring carbon shielded by the imidazole substituent. |

Note: Tautomerization or intermediate exchange rates in imidazole derivatives can sometimes lead to broadened signals for the imidazole ring carbons.[1] The chemical shifts are highly sensitive to the electronic environment; for instance, C2 is significantly deshielded due to its direct attachment to two nitrogen atoms.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol:

-

Sample Preparation:

-

KBr Pellet: Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent disk using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire 16-32 scans and obtain a background spectrum of the empty instrument (or pure KBr) for correction.

Data Summary and Interpretation:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100 - 3000 | C-H stretching | Aromatic (Pyridine & Imidazole) |

| 1600 - 1550 | C=N stretching | Imidazole Ring |

| 1590 - 1430 | C=C stretching | Aromatic Rings |

| 1300 - 1000 | C-N stretching | Imidazole & Pyridine |

| 900 - 675 | C-H out-of-plane bending | Aromatic Substitution Pattern |

The IR spectrum is characterized by aromatic C-H stretching vibrations above 3000 cm⁻¹. The key diagnostic region is the "fingerprint region" (below 1600 cm⁻¹), which contains a series of complex absorptions corresponding to the C=C and C=N stretching vibrations of the pyridine and imidazole rings.[4][5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer additional structural clues.

Experimental Protocol:

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, dissolve a small amount in a suitable solvent (e.g., dichloromethane) and inject it into the GC-MS system.

-

Electrospray Ionization (ESI-MS): Dissolve the sample in a solvent like methanol or acetonitrile and infuse it directly into the ESI source. This is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

-

-

Instrumentation: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap analyzer is recommended to confirm the elemental composition.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

Data Summary and Interpretation:

| m/z Value | Ion | Rationale |

| 146.0667 | [M+H]⁺ | Protonated molecular ion. Calculated exact mass for C₈H₈N₃⁺ is 146.0718. The high-resolution measurement confirms the elemental formula. |

| 145.0639 | [M]⁺˙ | Molecular ion (observed in Electron Ionization, EI). |

| 118 | [M-HCN]⁺˙ | Loss of hydrogen cyanide from the imidazole ring. |

| 78 | [C₅H₄N]⁺ | Pyridine fragment. |

The most crucial piece of information from MS is the molecular weight. For this compound (C₈H₇N₃), the nominal mass is 145. The observation of a protonated molecule [M+H]⁺ at m/z 146 in ESI-MS or the molecular ion [M]⁺˙ at m/z 145 in EI-MS confirms this.[6] The fragmentation pattern can help distinguish it from isomers; for example, the loss of HCN is a characteristic fragmentation pathway for imidazoles.

Experimental and Interpretive Workflows

A systematic approach is essential for efficient and accurate spectroscopic analysis. The following diagrams illustrate a generalized workflow for characterization and a logical decision tree for spectral interpretation.

Caption: General workflow for spectroscopic characterization.

Caption: Decision tree for spectral data validation.

Conclusion

The structural characterization of this compound is definitively achieved through a synergistic application of NMR, IR, and MS techniques. ¹H and ¹³C NMR establish the precise connectivity and electronic environment of the carbon-hydrogen framework. IR spectroscopy confirms the presence of the aromatic heterocyclic rings, while high-resolution mass spectrometry validates the elemental composition and molecular weight. Together, these methods provide an unambiguous and self-validating dataset that confirms the identity and purity of the compound, which is a critical prerequisite for its use in any scientific application.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Selective Production of Hydrogen and Lactate from Glycerol Dehydrogenation Catalyzed by a Ruthenium PN3P Pincer Complex [mdpi.com]

- 3. apps.dtic.mil [apps.dtic.mil]

- 4. Synthesis, Characterization, and Biological Evaluation of Novel Azo-Based Imidazo[1,2‑a]pyridine Derivatives: In Vitro and In Silico Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1H-Imidazole [webbook.nist.gov]

- 6. 2-(1H-imidazol-2-yl)pyridine | C8H7N3 | CID 589313 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of Imidazolyl-Pyridines: A Case Study of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine

An Important Note on Scope: While this guide aims to provide a comprehensive analysis of the crystal structure of 2-(1H-imidazol-1-yl)pyridine, an exhaustive search of publicly available crystallographic databases and scientific literature did not yield a deposited crystal structure for this specific isomer. Therefore, this guide will provide a detailed technical analysis of the closely related and structurally characterized compound, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine . The structural insights from this analogue, particularly regarding intermolecular interactions and crystal packing, are invaluable for researchers and drug development professionals working with this class of compounds.

Introduction: The Significance of Imidazolyl-Pyridines in Medicinal Chemistry

The fusion of imidazole and pyridine rings creates a molecular scaffold of significant interest in medicinal chemistry and materials science.[1] The unique electronic properties and hydrogen bonding capabilities of these bicyclic systems make them versatile ligands for metal complexes and key pharmacophores in drug design. Derivatives of imidazolyl-pyridine have been investigated for a wide range of therapeutic applications, including as anti-cancer agents, kinase inhibitors, and anti-bacterial drugs.[1] Understanding the three-dimensional structure and intermolecular interactions of these molecules at the atomic level is paramount for rational drug design and the development of novel materials with tailored properties.

Synthesis and Crystallization: A Methodical Approach

The synthesis of 2-(imidazol-yl)pyridine derivatives can be achieved through various synthetic routes. A common approach involves the condensation of a pyridine derivative with an imidazole precursor. For the specific analogue discussed in this guide, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, single crystals suitable for X-ray diffraction were obtained by the slow evaporation of a methanol solution at room temperature.[2][3]

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve the synthesized 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine powder in a minimal amount of methanol at room temperature to achieve a saturated or near-saturated solution.

-

Filtration: Filter the solution through a syringe filter (e.g., 0.22 µm) to remove any particulate impurities that could act as unwanted nucleation sites.

-

Slow Evaporation: Transfer the filtered solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes. This allows for the slow evaporation of the solvent.

-

Incubation: Place the vial in a vibration-free environment at a constant, controlled temperature.

-

Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once crystals of suitable size and quality have formed, carefully harvest them from the mother liquor.

The rationale behind this method is to allow the molecules to self-assemble into a highly ordered crystalline lattice in a thermodynamically controlled manner, which is essential for obtaining high-quality diffraction data.

X-ray Crystallographic Analysis: Unveiling the Solid-State Structure

The determination of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine was accomplished through single-crystal X-ray diffraction. A suitable crystal was mounted on a diffractometer, and diffraction data was collected at a low temperature (100 K) to minimize thermal vibrations of the atoms.[2][3]

Crystallographic Data Summary

| Parameter | Value | Reference |

| Chemical Formula | C₈H₉N₃ | [2][3] |

| Formula Weight | 147.18 g/mol | [2][3] |

| Crystal System | Orthorhombic | [2][3] |

| Space Group | P 2₁2₁2₁ | [2][3] |

| a | 10.0057 (8) Å | [2][3] |

| b | 7.9828 (7) Å | [2][3] |

| c | 17.6199 (14) Å | [2][3] |

| Volume | 1407.4 (2) ų | [2][3] |

| Z | 8 | [2][3] |

| Temperature | 100 K | [2][3] |

| Radiation | Mo Kα | [2][3] |

The molecule crystallizes in the orthorhombic crystal system, which is characterized by three unequal axes that are mutually perpendicular. The space group P 2₁2₁2₁ indicates a non-centrosymmetric arrangement of the molecules in the unit cell.

Molecular Geometry and Intermolecular Interactions: The Architects of the Crystal Lattice

The molecular structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine reveals that the pyridine and the dihydro-imidazole rings are nearly coplanar, with a slight twist between them.[2][3] This planarity facilitates significant intermolecular interactions that dictate the overall crystal packing.

The crystal structure is stabilized by a network of non-covalent interactions, including hydrogen bonds and π-stacking interactions.[2][3]

Hydrogen Bonding

Neighboring molecules are linked by intermolecular N—H···N hydrogen bonds, forming one-dimensional chains that extend along the crystallographic a-axis.[2][3] This is a classic and strong interaction that plays a crucial role in the self-assembly of many nitrogen-containing heterocyclic compounds.

π-π and C-H···π Interactions

The crystal packing is further reinforced by C—H···π and π–π stacking interactions.[2][3] The electron-rich π systems of the aromatic pyridine and imidazole rings interact with each other and with C-H bonds of adjacent molecules. The centroid-to-centroid distance between interacting rings is approximately 3.853 Å.[2][3] These weaker, yet collectively significant, interactions contribute to the overall stability and density of the crystal lattice.

Caption: Key intermolecular interactions stabilizing the crystal lattice.

Structure-Property Relationships and Implications for Drug Development

The detailed understanding of the crystal structure of 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine provides critical insights for drug development professionals. The observed intermolecular interactions can inform the design of analogues with improved solid-state properties, such as solubility and stability. For instance, the propensity for hydrogen bonding and π-stacking can be modulated by the introduction of specific functional groups to influence crystal packing and, consequently, the physicochemical properties of the active pharmaceutical ingredient (API).

Furthermore, the three-dimensional conformation of the molecule in the solid state can serve as a starting point for computational modeling and virtual screening to predict the binding affinity of related compounds to biological targets.

Conclusion

While the crystal structure of this compound remains to be experimentally determined, the detailed analysis of its close analogue, 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine, offers a wealth of information. The intricate network of hydrogen bonds and π-stacking interactions highlights the key forces governing the self-assembly of this important class of heterocyclic compounds. This technical guide provides a solid foundation for researchers and scientists to build upon in their quest to design and synthesize novel imidazolyl-pyridine derivatives with enhanced properties for a variety of applications, from pharmaceuticals to materials science.

References

An In-depth Technical Guide to the Electronic Properties of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive examination of the electronic properties of 2-(1H-imidazol-1-yl)pyridine (herein referred to as 1-PyIm). As a prominent heterocyclic scaffold, 1-PyIm serves as a versatile bidentate ligand in coordination chemistry and a core structural motif in medicinal chemistry and materials science.[1][2] Its electronic architecture, dictated by the interplay between the electron-rich imidazole and electron-deficient pyridine rings, governs its photophysical, electrochemical, and reactive behavior. This document synthesizes theoretical principles with experimental data, drawing insights from computational studies, spectroscopy, and electrochemistry. While direct literature on the 1-yl isomer can be limited, this guide elucidates its fundamental properties by leveraging the well-established principles of its 2-(1H-imidazol-2-yl)pyridine isomer and analogous pyridine-azole systems.[3][4] We present detailed experimental protocols and theoretical frameworks to provide researchers, scientists, and drug development professionals with the foundational knowledge required to harness the unique electronic characteristics of this molecule.

Molecular Structure: The Foundation of Electronic Behavior

The electronic properties of any molecule are intrinsically linked to its structure. For 1-PyIm, the key features are the covalent linkage between the C2 position of the pyridine ring and the N1 position of the imidazole ring. This arrangement creates a bidentate, chelating ligand with two nitrogen donor atoms poised to coordinate with metal ions, in a manner analogous to the well-studied ligand 2,2'-bipyridine.[3][4]

The two heteroaromatic rings, pyridine and imidazole, are π-conjugated systems. The degree of electronic communication between them is highly dependent on the dihedral angle, which is the twist between the planes of the two rings. A more planar conformation allows for greater delocalization of π-electrons, which directly impacts the energy levels of the molecular orbitals.[5][6] The imidazole ring is generally considered more electron-rich than pyridine, which has a pKa of 5.25 for its conjugate acid, making it significantly less basic than imidazole.[7] This inherent electronic asymmetry is fundamental to the molecule's properties and its behavior as a ligand.

References

- 1. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-(1H-Imidazol-2-Yl)-Pyridine: Properties, Uses, Safety, Supplier China | High Purity Chemical Information [pipzine-chem.com]

- 3. researchgate.net [researchgate.net]

- 4. The coordination chemistry and supramolecular interactions of 2-(2′-Pyridyl)imidazole ligand: a comprehensive review wi… [ouci.dntb.gov.ua]

- 5. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Transition metal pyridine complexes - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to 2-(1H-imidazol-1-yl)pyridine Derivatives and Analogues for Drug Discovery Professionals

Abstract

The imidazo[1,2-a]pyridine core, a fused bicyclic 5-6 heterocycle, is recognized in medicinal chemistry as a "privileged scaffold".[1][2] This designation stems from its constituent fragments being present in numerous biologically active compounds, allowing derivatives to interact with a wide array of biological targets with high affinity. This guide provides a comprehensive technical overview of 2-(1H-imidazol-1-yl)pyridine derivatives and their analogues, synthesized for drug discovery and development professionals. We will explore the strategic rationale behind various synthetic methodologies, delve into the nuanced structure-activity relationships (SAR) across different therapeutic areas, analyze pharmacokinetic profiles, and present future perspectives for this versatile chemical class. The content is grounded in authoritative references, providing both a foundational understanding and field-proven insights into leveraging this scaffold for the creation of novel therapeutics.

The Imidazopyridine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazopyridine framework, particularly the imidazo[1,2-a]pyridine isomer, represents a cornerstone in the design of modern therapeutic agents. Its rigid, planar structure and the specific arrangement of nitrogen atoms create a unique electronic and steric profile, making it an ideal anchor for molecular recognition by diverse protein targets. This inherent versatility has led to the development of numerous successful drugs, including Zolpidem (a hypnotic), Olprinone (a cardiotonic), and Soraprazan (an anti-ulcer agent).[3][4]

The scaffold's value lies in its synthetic tractability and the multiple vectors for chemical modification, allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties. Researchers have successfully developed imidazopyridine derivatives as anticancer, antimicrobial, antiviral, anti-inflammatory, and CNS-acting agents, demonstrating its broad therapeutic potential.[2][4]

References

- 1. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)pyridine

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-(1H-imidazol-1-yl)pyridine (CAS No. 25700-14-5), a heterocyclic compound of significant interest to researchers, scientists, and drug development professionals. This document consolidates available experimental data, presents robust computational predictions for key drug-like properties, and offers detailed spectroscopic analysis based on established principles and analog data. Crucially, this guide delineates the properties of the N-1 substituted isomer from its more frequently cited C-2 substituted counterpart, 2-(1H-imidazol-2-yl)pyridine, to prevent common data misattribution. Furthermore, this whitepaper serves as a practical handbook, providing detailed experimental protocols for the determination of these properties, empowering researchers to generate and validate their own data for this promising molecular scaffold.

Introduction and Structural Disambiguation

This compound is a bicyclic aromatic heterocycle composed of a pyridine ring substituted at the 2-position with an imidazole ring via a nitrogen atom. This N-aryl imidazole linkage is a key structural feature, influencing the molecule's electronic distribution, conformation, and potential as a ligand or pharmacophore. The imidazole and pyridine moieties are prevalent in medicinal chemistry, contributing to a wide range of biological activities.[1][2][3] Understanding the fundamental physicochemical properties of this scaffold is therefore a critical prerequisite for its application in rational drug design and materials science.

A significant point of confusion in the available literature is the distinction between this compound and its structural isomer, 2-(1H-imidazol-2-yl)pyridine. In the latter, the pyridine ring is attached at the C-2 position of the imidazole ring. This seemingly minor difference in connectivity leads to substantial variations in physicochemical properties, including melting point, pKa, and lipophilicity, which in turn affect solubility, membrane permeability, and target-binding interactions. This guide focuses exclusively on the N-1 isomer (Figure 1).

Step-by-Step Protocol:

-

Reaction Setup: In an oven-dried reaction vessel under an inert atmosphere (e.g., Nitrogen or Argon), combine imidazole (1.0 eq), 2-chloropyridine (1.1 eq), potassium carbonate (K₂CO₃, 2.0 eq), copper(I) iodide (CuI, 0.1 eq), and L-proline (0.2 eq).

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the vessel.

-

Reaction: Heat the mixture to 110-120 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Cool the reaction to room temperature. Quench by adding water and extract the product into an organic solvent such as ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.

Physicochemical Property Determination Protocols

Workflow for Property Determination

-

pKa Determination (Potentiometric Titration):

-

Accurately prepare a ~10 mM solution of the compound in a co-solvent system (e.g., 20% methanol in water) to ensure solubility.

-

Calibrate a pH meter with standard buffers (pH 4, 7, 10).

-

Slowly titrate the solution with a standardized solution of HCl (e.g., 0.1 M) while recording the pH after each addition.

-

Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where the pyridine nitrogen is 50% protonated.

-

-

logP Determination (Shake-Flask Method):

-

Prepare a stock solution of the compound in n-octanol.

-

Equilibrate n-octanol and water by shaking them together for 24 hours to ensure mutual saturation.

-

Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated water in a separatory funnel.

-

Shake vigorously for several minutes to allow for partitioning, then allow the layers to separate completely.

-

Carefully sample both the aqueous and n-octanol layers.

-

Determine the concentration of the compound in each layer using UV-Vis spectroscopy or HPLC with a pre-established calibration curve.

-

Calculate logP as: log₁₀([Concentration in Octanol] / [Concentration in Water]).

-

Importance in Drug Discovery and Development

The physicochemical properties detailed in this guide are not merely academic; they are critical determinants of a compound's viability as a drug candidate.

-

Solubility (7.4 g/L, calculated): Aqueous solubility is paramount for oral absorption and formulation. The predicted moderate solubility suggests that formulation strategies may be required for optimal delivery.

-

pKa (4.1, predicted): The basicity of the pyridine nitrogen dictates the ionization state of the molecule at physiological pH (approx. 7.4). With a predicted pKa of 4.1, the compound will be predominantly in its neutral, uncharged form in the blood and tissues, which generally favors membrane permeability.

-

Lipophilicity (logP = 1.25, predicted): Lipophilicity is a key factor in the "rule of five" for oral bioavailability and influences membrane transport, protein binding, and metabolism. A logP of 1.25 falls within a favorable range for many drug candidates, balancing solubility with the ability to cross lipid membranes.

The pyridine-imidazole scaffold itself is recognized as a "privileged" structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory agents.

This technical guide provides a consolidated resource on the physicochemical properties of this compound. By clearly distinguishing it from its C-2 isomer, presenting a combination of the limited available experimental data with robust computational predictions, and offering detailed analytical and synthetic protocols, this document serves as an essential tool for researchers. The data and methodologies presented herein will facilitate further investigation into this promising scaffold, enabling its rational application in medicinal chemistry and accelerating the drug discovery process. It is strongly recommended that the predicted values be experimentally verified to build a more complete and validated public dataset for this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Imidazopyridine, a promising scaffold with potential medicinal applications and structural activity relationship (SAR): recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The Versatile World of 2-(1H-imidazol-1-yl)pyridine Ligands: A Technical Guide to Their Coordination Chemistry and Applications

Abstract

This technical guide provides an in-depth exploration of the coordination chemistry of 2-(1H-imidazol-1-yl)pyridine (impy) and its derivatives. These N-heterocyclic ligands have garnered significant attention due to their versatile coordination modes, enabling the synthesis of a diverse array of metal complexes with tunable electronic, optical, and catalytic properties. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the synthesis of these ligands, their coordination behavior with various transition metals, and their burgeoning applications in catalysis, materials science, and medicinal chemistry. We will delve into the structural intricacies of the resulting coordination compounds, provide detailed experimental protocols for their synthesis and characterization, and present key data in a clear, comparative format.

Introduction: The Allure of Imidazole-Pyridine Hybrid Ligands

The fusion of imidazole and pyridine rings into a single molecular scaffold, as seen in this compound, creates a ligand with a unique combination of electronic and steric properties. The pyridine ring acts as a π-acceptor, while the imidazole ring is a strong σ-donor. This electronic dichotomy, coupled with the potential for both monodentate and bidentate coordination, makes these ligands highly versatile in the design of functional metal complexes. The point of attachment of the imidazole ring to the pyridine backbone significantly influences the coordination geometry and, consequently, the properties of the resulting metal complexes.[1] This guide will focus on the 1-substituted imidazole derivatives, exploring how their distinct coordination chemistry unlocks a wide range of applications.

Ligand Synthesis: Crafting the Building Blocks

The synthesis of this compound and its derivatives is typically achieved through well-established synthetic methodologies. A common and efficient approach involves the reaction of 2-halopyridines with imidazole in the presence of a base and often a copper catalyst (Ullmann condensation). Another strategy is the acid-catalyzed Reissert-Henze reaction, which allows for the expeditious synthesis of 2-imidazo-1-yl substituted pyridines from N-oxides.[2] The choice of synthetic route is often dictated by the desired substitution pattern on either the pyridine or imidazole rings, allowing for fine-tuning of the ligand's steric and electronic properties.

General Experimental Protocol for the Synthesis of this compound

A reproducible pathway for the synthesis of this compound involves the following steps:

-

Reaction Setup: To a solution of 2-chloropyridine (1 equivalent) in a suitable high-boiling solvent such as dimethylformamide (DMF), add imidazole (1.1 equivalents) and a base such as potassium carbonate (2 equivalents).

-

Catalyst Addition: Introduce a catalytic amount of a copper(I) salt, for example, copper(I) iodide (0.1 equivalents).

-

Reaction Conditions: Heat the reaction mixture at an elevated temperature (typically 120-150 °C) and monitor the progress by thin-layer chromatography (TLC).

-

Workup and Purification: Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent like ethyl acetate. The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica gel to yield the desired this compound.

Caption: General workflow for the synthesis of this compound.

Coordination Chemistry: A Symphony of Bonding Modes

The coordination behavior of this compound ligands is rich and varied, primarily dictated by the nature of the metal center, the counter-ion, and the reaction conditions. These ligands can act as monodentate donors through the pyridine nitrogen or, more commonly, as bidentate chelating ligands involving both the pyridine and one of the imidazole nitrogen atoms. The flexibility of the bond between the two rings allows for the formation of stable five-membered chelate rings.

In more complex derivatives, such as 2,6-bis(1H-imidazol-1-yl)pyridine, the ligand can exhibit tridentate coordination, binding to a metal center through the central pyridine nitrogen and two imidazole nitrogens.[1][3] This tridentate chelation often leads to the formation of highly stable octahedral or square pyramidal complexes. Furthermore, these ligands can bridge multiple metal centers, leading to the formation of polynuclear complexes and coordination polymers.[3]

Caption: Common coordination modes of this compound-based ligands.

Applications in Catalysis: Driving Chemical Transformations

The metal complexes of this compound ligands have emerged as potent catalysts in a variety of organic transformations. The tunable electronic and steric environment around the metal center, dictated by the ligand architecture, allows for the optimization of catalytic activity and selectivity.

Copper-Catalyzed Atom Transfer Radical Polymerization (ATRP)

Copper complexes of 2,6-di(1H-imidazol-2-yl)pyridine have been successfully employed as catalysts in atom transfer radical polymerization (ATRP).[4] These complexes have demonstrated good performance in the controlled polymerization of styrene, yielding polymers with low polydispersity, which is indicative of a "living" polymerization process.[4]

Ruthenium-Catalyzed Dehydrogenation Reactions

Ruthenium complexes bearing imidazolyl-pyridine ligands have shown catalytic activity in acceptorless dehydrogenation reactions. For instance, a Ru-arene complex with a bifunctional imidazolyl-pyridine ligand has been used for the conversion of glycerol to lactic acid and hydrogen gas.[5] This highlights the potential of these catalysts in biomass conversion and hydrogen production.

Cross-Coupling Reactions

Palladium complexes of 2-(1H-imidazol-2-yl)pyridine derivatives have been investigated as pre-catalysts for Suzuki-Miyaura cross-coupling reactions. The hemilabile nature of these ligands, where one coordination site can reversibly bind and dissociate from the metal center, is thought to be crucial for generating the catalytically active species.[6]

Materials Science: From Luminescence to Molecular Switches

The unique photophysical and magnetic properties of metal complexes derived from this compound ligands make them attractive candidates for applications in materials science.

Luminescent Materials

Zinc(II) complexes with imidazolylpyridine ligands can exhibit bright photoluminescence.[7] The emission properties can be tuned by modifying the ligand structure and the coordination geometry around the zinc center.[8] These luminescent complexes have potential applications in organic light-emitting diodes (OLEDs), chemical sensors, and bioimaging.[8][9] For example, coordination of these ligands to Zn(II) can enhance molecular rigidity, leading to improved quantum yields.[8] Ruthenium(II) complexes with these ligands have also been explored as cellular imaging reagents.[9]

| Complex Type | Emission Maxima (nm) | Quantum Yield | Reference |

| ZnLCl | 458 | Not Reported | [7] |

| [H₂L]₂[ZnCl₄] | 490 | Not Reported | [7] |

| Zn(II)-imidazo[1,5-a]pyridine | ~450-500 | up to 37% | [8] |

Spin Crossover (SCO) Materials

Iron(II) complexes with 2,6-bis(1H-imidazol-2-yl)pyridine ligands can exhibit spin crossover (SCO) behavior, where the spin state of the iron center can be switched between a low-spin and a high-spin state by external stimuli such as temperature.[10] This property makes them promising for applications in molecular switches, data storage, and display devices.[10]

Medicinal Chemistry: Towards Novel Therapeutics

The imidazole and pyridine moieties are prevalent in many biologically active molecules and approved drugs.[11][12] Consequently, metal complexes of this compound ligands have been extensively investigated for their medicinal potential.[13][14]

Anticancer Agents

Derivatives of 2-(1H-imidazol-2-yl)pyridine have been designed and synthesized as potential BRAF inhibitors for cancer therapy.[15] Certain compounds have shown potent antiproliferative activity against cancer cell lines and have demonstrated in vivo efficacy in xenograft models.[15] The imidazole ring can form stable complexes with metal ions like platinum(II), which are known to interact with DNA and inhibit tumor growth.[13]

| Compound | Target | IC₅₀ (µM) against A375 cells | Reference |

| CLW14 | BRAF Kinase | 4.26 | [15] |

| CLW27 | BRAF Kinase | 2.93 | [15] |

Antimicrobial and Antifungal Activity

The imidazole scaffold is a key component of many antifungal drugs.[14] Metal complexes of imidazole derivatives can exhibit enhanced antimicrobial and antifungal properties compared to the free ligands.[14]

Conclusion and Future Outlook

The coordination chemistry of this compound and its derivatives is a vibrant and rapidly evolving field of research. The versatility of these ligands in terms of their synthesis, coordination modes, and the properties of their metal complexes has paved the way for a wide range of applications. From catalysis to materials science and medicinal chemistry, these compounds continue to offer exciting opportunities for the development of new technologies and therapeutics. Future research in this area will likely focus on the design of more sophisticated ligand architectures for highly selective catalysis, the development of multi-functional materials with tunable properties, and the exploration of novel biological targets for therapeutic intervention. The continued collaboration between synthetic chemists, materials scientists, and biologists will be crucial in unlocking the full potential of this remarkable class of ligands.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Comprehensive Insights into Medicinal Research on Imidazole-Based Supramolecular Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of novel 2-(1H-imidazol-2-yl) pyridine Sorafenib derivatives as potential BRAF inhibitors and anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

"supramolecular interactions of 2-(1H-imidazol-1-yl)pyridine"

An In-Depth Technical Guide to the Supramolecular Interactions of 2-(1H-imidazol-1-yl)pyridine

Abstract

In the landscape of supramolecular chemistry and materials science, the design of molecular building blocks with predictable and tunable interaction motifs is paramount. This compound stands out as a deceptively simple yet remarkably versatile N-heterocyclic ligand. Its architecture, featuring two distinct aromatic rings linked by a flexible C-N bond, provides a rich platform for a multitude of non-covalent interactions. This technical guide offers a comprehensive exploration of the supramolecular chemistry of this compound, moving beyond a mere catalog of structures to elucidate the fundamental principles governing its assembly. We will dissect its coordination behavior with metal ions, its capacity for intricate hydrogen bonding networks, and its participation in stabilizing π-π stacking interactions. This document is intended for researchers, scientists, and drug development professionals, providing both foundational knowledge and field-proven experimental insights to leverage this molecule in the rational design of novel functional materials and metal-based therapeutics.

The Architectural Versatility of this compound

The power of this compound as a supramolecular synthon lies in its unique combination of structural features. It possesses two key nitrogen atoms—the sp²-hybridized nitrogen of the pyridine ring and the N3 nitrogen of the imidazole ring—that serve as excellent Lewis basic sites for metal coordination. Furthermore, the rotational freedom around the C-N bond connecting the two rings allows the ligand to adopt various conformations, enabling it to accommodate the diverse geometric preferences of different metal centers and to form complex, non-linear supramolecular arrays.[1] This conformational flexibility is a critical determinant in the formation of diverse structures ranging from discrete molecular complexes to infinite one-dimensional (1D) helical and zigzag coordination polymers.[1]

Dominant Modes of Supramolecular Interaction

The assembly of this compound in the solid state and in solution is governed by a subtle interplay of coordination bonds, hydrogen bonding, and π-π stacking. Understanding each of these contributions is essential for predicting and controlling the final supramolecular architecture.

Figure 1: Primary modes of supramolecular interactions involving this compound.

Coordination Chemistry: The Ligand's Primary Role

The most potent organizing force for this ligand is its interaction with metal ions. The nitrogen lone pairs make it an effective N-donor ligand for a wide array of transition metals.

-

Chelation and Bridging Behavior: this compound can function as a bidentate, N,N'-chelating ligand, forming stable five-membered rings with metal centers. This chelate effect provides significant thermodynamic stability to the resulting complexes. Depending on the metal's coordination number and the steric environment, it can also act as a bridging ligand, connecting two or more metal centers to form coordination polymers. Its derivative, 2,6-bis(imidazol-1-yl)pyridine, has been shown to form helical and zigzag 1D chains with Zn(II), demonstrating the structural diversity achievable.[1]

-

Influence of Metal Ion: The choice of the metal ion (e.g., Fe(II), Cu(II), Zn(II)) is a critical experimental variable. The metal's preferred coordination geometry (e.g., octahedral, tetrahedral), oxidation state, and ionic radius dictate the stoichiometry and structure of the final complex. For instance, iron(II) complexes with the related 2,6-bis(1H-imidazol-2-yl)pyridine ligand have been synthesized to study high-temperature spin crossover events, a property highly sensitive to the coordination environment.[2]

Hydrogen Bonding: The Architect of Crystal Packing

While coordination bonds often define the primary structure, hydrogen bonds are crucial in directing the secondary and tertiary assembly, influencing how the coordination complexes pack in the crystal lattice.

-

Donors and Acceptors: In its neutral form, the C-H bonds of the pyridine and imidazole rings can act as weak hydrogen bond donors. The pyridine nitrogen is a strong hydrogen bond acceptor. In related structures like 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine, intermolecular N-H···N hydrogen bonds are observed, linking molecules into one-dimensional chains.[3][4]

-

Synergy with Solvents: Co-crystallized solvent molecules, such as water or methanol, can introduce additional hydrogen bond donors (O-H) and acceptors (O), creating more complex and robust networks that bridge the primary coordination units.[5] These interactions are not merely passive space-fillers; they can be determinative in selecting a specific polymorph or supramolecular isomer.[1]

π-π Stacking: The van der Waals Glue

The electron-rich π-systems of the imidazole and pyridine rings provide another significant, albeit weaker, cohesive force. These non-covalent interactions are vital for stabilizing the overall crystal structure.

-

Interaction Geometry: π-π stacking typically occurs with inter-planar distances of 3.3–3.8 Å. The interactions can be parallel-displaced, where the rings are offset, or T-shaped (edge-to-face). In the crystal structure of a related imidazoline derivative, π-π interactions with a centroid-to-centroid distance of 3.853 Å were identified as a key stabilizing force.[3][4]

-

Modulating Electronic Properties: The degree of π-π stacking can influence the electronic and photophysical properties of the resulting material. Strong orbital overlap between stacked rings can facilitate charge transfer, which is relevant in the design of molecular conductors and sensors.[6] Computational studies on related systems have been used to quantify the interaction energy of these π-systems.[7]

Methodologies for Probing Supramolecular Interactions

A multi-pronged approach combining synthesis, structural analysis, and computational modeling is required to fully characterize the supramolecular behavior of this compound.

Figure 2: A self-validating workflow for the synthesis and analysis of supramolecular complexes.

Synthesis and Crystallization Protocol

The foundation of any structural study is the ability to produce high-quality single crystals.

Protocol 1: Synthesis of Metal Complexes and Crystal Growth

-

Ligand Synthesis: this compound can be synthesized via established methods, often involving the nucleophilic substitution of a 2-halopyridine with imidazole in the presence of a base.[8]

-

Complexation: Dissolve the ligand (e.g., 0.2 mmol) in a suitable solvent like ethanol or methanol. In a separate vial, dissolve the metal salt (e.g., ZnCl₂, Cu(NO₃)₂, 0.1 mmol) in water or methanol.

-

Reaction: Slowly add the metal salt solution to the ligand solution with stirring. The reaction is typically performed at room temperature, but gentle heating may be required to ensure complete dissolution and reaction.

-

Crystallization (Slow Evaporation): Filter the resulting solution to remove any particulate matter. Loosely cover the vial (e.g., with perforated paraffin film) and leave it undisturbed in a vibration-free environment for several days to weeks. The slow evaporation of the solvent will increase the concentration, leading to the formation of single crystals.

-

Alternative Crystallization (Vapor Diffusion): Place the reaction solution in a small vial. Place this vial inside a larger, sealed jar containing a precipitant solvent (a solvent in which the complex is poorly soluble, like diethyl ether or hexane). The slow diffusion of the precipitant vapor into the reaction vial will gradually decrease the solubility of the complex, promoting crystal growth.

Definitive Structural Analysis: Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the gold standard for unambiguously determining the three-dimensional structure of a molecule and mapping its intermolecular interactions in the solid state.

-

Causality of the Technique: This method works by irradiating a single crystal with X-rays. The crystal diffracts the X-rays in a specific pattern determined by the arrangement of atoms in the crystal lattice. By analyzing the positions and intensities of the diffracted spots, one can reconstruct a 3D electron density map of the unit cell and, from that, the precise atomic positions.

-

Data Interpretation: Analysis of the solved crystal structure allows for the direct measurement of:

-

Coordination Geometry: Bond lengths and angles between the metal center and the ligand's nitrogen atoms.

-

Hydrogen Bonds: Distances and angles between donor, hydrogen, and acceptor atoms (e.g., D-H···A).

-

π-π Interactions: Centroid-to-centroid distances and slip angles between adjacent aromatic rings.

-

Table 1: Representative Crystallographic Data for a Related Imidazoline System

| Parameter | Value | Significance | Reference |

| Formula | C₈H₉N₃ | Molecular composition of 2-(4,5-dihydro-1H-imidazol-2-yl)pyridine | [3],[4] |

| Crystal System | Orthorhombic | The fundamental symmetry of the crystal lattice. | [3],[4] |

| Space Group | P bca | Describes the symmetry elements within the unit cell. | [3],[4] |

| N-H···N H-Bond Distance | ~2.70 Å | Indicates a strong intermolecular hydrogen bond linking molecules into chains. | [3],[4] |

| C-H···π Interaction | Observed | A weak hydrogen bond that contributes to crystal packing stability. | [3],[4] |

| π-π Stacking Distance | 3.853 Å (centroid-to-centroid) | Confirms the presence of stabilizing interactions between aromatic rings. | [3],[4] |

Solution-State Behavior: NMR Titration

While SCXRD provides a static picture, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for studying dynamic interactions in solution.[9][10]

Protocol 2: ¹H NMR Titration for Metal Binding

-

Preparation: Prepare a stock solution of the ligand in a deuterated solvent (e.g., 5 mM in DMSO-d₆). Prepare a more concentrated stock solution of the metal salt (e.g., 50 mM ZnCl₂) in the same solvent.

-

Initial Spectrum: Transfer a known volume (e.g., 0.5 mL) of the ligand solution to an NMR tube and acquire a high-resolution ¹H NMR spectrum. This is the "zero equivalent" spectrum.

-

Titration: Add small aliquots (e.g., 0.1, 0.2, 0.4... equivalents) of the metal salt stock solution to the NMR tube. After each addition, gently mix the solution and acquire a new ¹H NMR spectrum.

-

Data Analysis: Monitor the chemical shifts (δ) of the ligand's protons, particularly those on the pyridine and imidazole rings closest to the nitrogen atoms. Plot the change in chemical shift (Δδ) versus the molar ratio of metal to ligand. The resulting binding isotherm can be fitted to determine the binding constant (Kₐ).

-

Expert Insight: The protons adjacent to the coordinating nitrogen atoms will typically experience the largest downfield shifts upon metal binding. This is due to the deshielding effect caused by the donation of electron density from the nitrogen to the metal center. This selectivity in chemical shift perturbation provides strong evidence for the binding site.[11]

Theoretical Validation: Computational Chemistry

Density Functional Theory (DFT) calculations provide a powerful means to corroborate experimental findings and gain deeper insight into the nature of supramolecular interactions.[12][13]

-

Molecular Electrostatic Potential (MESP): MESP maps can visualize the electron-rich and electron-poor regions of the ligand. The negative potential (typically colored red) around the nitrogen atoms confirms their role as Lewis basic sites for metal coordination and hydrogen bond acceptors.

-

Interaction Energy Calculations: By building a model of a dimer or a larger assembly from the crystal structure, DFT can be used to calculate the binding energy of specific interactions, such as a single hydrogen bond or a π-stacked pair. This allows for the quantitative ranking of the different forces contributing to the overall structure.[5]

-

Natural Bond Orbital (NBO) Analysis: This analysis can reveal details about charge transfer between interacting fragments, for example, from the nitrogen lone pair of the ligand to an empty orbital on a coordinated metal ion.[12]

Conclusion and Outlook

This compound is a powerful and versatile building block in the supramolecular chemist's toolkit. Its behavior is a finely tuned balance between strong metal-ligand coordination, directional hydrogen bonding, and diffuse π-π stacking interactions. By understanding these fundamental forces and employing a synergistic combination of synthesis, SCXRD, NMR, and computational modeling, researchers can harness its potential. The deliberate modification of the pyridine or imidazole rings with electron-donating or -withdrawing groups offers a clear pathway to tuning the ligand's electronic properties, thereby influencing the magnetic, optical, and catalytic functions of the resulting supramolecular assemblies.[8] This guide provides the foundational framework and experimental logic for scientists to confidently explore and exploit the rich supramolecular chemistry of this ligand in the development of next-generation functional materials.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. High-Temperature Spin Crossover in Iron(II) Complexes with 2,6-Bis(1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-(4,5-Dihydro-1H-imidazol-2-yl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Enhanced coupling through π-stacking in imidazole-based molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. BJOC - NMR Spectroscopy of supramolecular chemistry on protein surfaces [beilstein-journals.org]

- 10. NMR Spectroscopy of supramolecular chemistry on protein surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. "^1H NMR Studies of Some Imidazole Ligands Coordinated to Co(III)" by KOSROW ZAMANI, AKBAR MOBINIKHALEDI et al. [journals.tubitak.gov.tr]

- 12. researchgate.net [researchgate.net]

- 13. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Theoretical and Computational Analysis of 2-(1H-imidazol-1-yl)pyridine

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the theoretical and computational investigation of 2-(1H-imidazol-1-yl)pyridine. We will explore its structural, spectroscopic, and electronic properties through a synergistic approach that integrates computational modeling with established experimental validation techniques. By explaining the causality behind methodological choices, this document serves as a practical blueprint for researchers aiming to elucidate the characteristics and potential applications of this heterocyclic scaffold.

Introduction to this compound: Structure and Significance

The pyridine-imidazole scaffold is a cornerstone in medicinal chemistry and materials science. Its constituent rings are prevalent in numerous bioactive molecules and versatile metal ligands. The specific molecule of interest, this compound, is defined by the connection of the pyridine ring at its C2 position to the N1 position of the imidazole ring.

A Note on Isomerism

It is critical to distinguish this compound from its more frequently studied isomer, 2-(1H-imidazol-2-yl)pyridine, where the linkage is between the C2 positions of both rings. This structural difference profoundly impacts the molecule's geometry, electronic distribution, and coordination behavior. While this guide focuses on the 1-yl isomer, we will draw upon the extensive experimental data available for the 2-yl isomer and related systems as a benchmark for validating our computational methodologies—a common and necessary practice when exploring novel or less-characterized chemical space.

Caption: Comparison of the target 1-yl and the 2-yl isomers.

Rationale for Computational Investigation

Computational chemistry provides indispensable tools for predicting molecular properties, guiding synthesis, and screening for potential applications before committing significant laboratory resources. For a molecule like this compound, theoretical studies can:

-

Determine the most stable three-dimensional conformation.

-

Predict spectroscopic signatures (NMR, IR) to aid in experimental characterization.

-

Elucidate electronic properties, such as reactivity hotspots and charge distribution.

-

Screen for potential biological activity through molecular docking simulations.

An Integrated Approach: Experimental Validation as the Ground Truth

The predictive power of any computational model is only as reliable as its validation against experimental data. This section outlines the necessary experimental workflow to synthesize and characterize this compound, which provides the benchmark data for the theoretical models discussed in subsequent sections.

Caption: Experimental workflow for synthesis and characterization.

Protocol: Synthesis via N-Arylation

A plausible route to synthesize this compound is the N-arylation of imidazole with a suitable pyridine precursor, such as 2-chloropyridine or 2-fluoropyridine.

-

Reactant Preparation: In an oven-dried flask under an inert atmosphere (e.g., N₂ or Ar), combine imidazole (1.2 equivalents), 2-chloropyridine (1.0 equivalent), a copper(I) catalyst (e.g., CuI, 5-10 mol%), a ligand (e.g., L-proline or a diamine, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents).

-

Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMSO or DMF.

-

Reaction: Heat the mixture with stirring at 100-120 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography on silica gel to yield pure this compound.

Spectroscopic and Structural Characterization

The purified compound must be rigorously characterized to confirm its identity and provide data for computational validation. While specific data for the 1-yl isomer is scarce, we can predict the expected results based on its 2-yl counterpart and general principles.[1][2]

| Technique | Purpose | Expected Observations for this compound |

| ¹H NMR | Elucidate proton environment | Aromatic signals for both pyridine (4H) and imidazole (3H) rings. Distinct chemical shifts for H2, H4, H5 of imidazole. |

| ¹³C NMR | Identify unique carbon atoms | Signals corresponding to the 8 unique carbons in the molecule. |

| FT-IR | Identify functional groups | C=N and C=C stretching vibrations (approx. 1400-1600 cm⁻¹), aromatic C-H stretching (>3000 cm⁻¹). |

| Mass Spec | Confirm molecular weight | A molecular ion peak (M+) corresponding to the exact mass of C₈H₇N₃ (145.16 g/mol ).[3][4] |

| X-ray Crystal. | Determine 3D structure | Provides precise bond lengths, bond angles, and the crucial dihedral angle between the two rings. Reveals intermolecular packing forces like π-π stacking.[5][6] |

Core Computational Methodology: Density Functional Theory (DFT)

Density Functional Theory (DFT) is the workhorse of modern computational chemistry for medium-sized organic molecules. It offers an optimal balance between computational expense and accuracy for predicting geometries and electronic properties.[7][8]

The "Why": Causality in Method Selection

The choice of a specific functional and basis set is the most critical decision in a DFT study.

-

Functional: The functional approximates the exchange-correlation energy. For organic molecules, hybrid functionals like B3LYP are exceptionally popular and well-benchmarked. They incorporate a portion of exact Hartree-Fock exchange, which generally improves the accuracy of predicted geometries and energies.

-

Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A Pople-style basis set like 6-311+G(d,p) is a robust choice.

-

6-311: A triple-zeta basis set, providing flexibility for valence electrons.

-

+: Adds diffuse functions, which are essential for accurately describing lone pairs and potential non-covalent interactions.

-

(d,p): Adds polarization functions to heavy atoms (d) and hydrogen (p), allowing orbitals to change shape and improving the description of chemical bonds.

-

Caption: A typical workflow for DFT calculations.

Protocol: Step-by-Step DFT Analysis

-

Structure Input: Build the this compound molecule in a graphical interface (e.g., GaussView) and perform an initial geometry cleanup using a molecular mechanics force field.

-

Geometry Optimization: Submit the structure for full geometry optimization using the selected DFT functional and basis set (e.g., B3LYP/6-311+G(d,p)) in a quantum chemistry software package (e.g., Gaussian). This calculation finds the lowest energy arrangement of the atoms.

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry using the same level of theory. This serves two purposes:

-

Validation: The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum.

-

Prediction: The output provides the theoretical vibrational frequencies and intensities, which can be directly compared to an experimental FT-IR spectrum.[9]

-

-

Property Calculation: Using the validated minimum-energy structure, perform further calculations to analyze electronic properties:

-

NMR: Calculate isotropic shielding values to predict ¹H and ¹³C NMR chemical shifts.

-

Frontier Molecular Orbitals (FMOs): Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO indicates regions susceptible to electrophilic attack, while the LUMO indicates sites for nucleophilic attack.

-

Molecular Electrostatic Potential (MEP): Map the electrostatic potential onto the electron density surface. This reveals regions of negative potential (red), typically around lone pairs on nitrogen atoms, which are sites for electrophilic interaction, and positive potential (blue) around hydrogens.[8]

-

Comparing Theory and Experiment

The final step is to benchmark the computational results against the experimental data. Good agreement (e.g., RMSD < 0.3 Å between calculated and X-ray geometries) builds confidence in the model's predictive power for properties that are difficult or impossible to measure directly.[7]

Application in Drug Development: Molecular Docking

The pyridine-imidazole scaffold is a known pharmacophore. Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), allowing for the estimation of binding affinity.[10] This is a cornerstone of in silico drug discovery.

Protocol: A Typical Molecular Docking Workflow